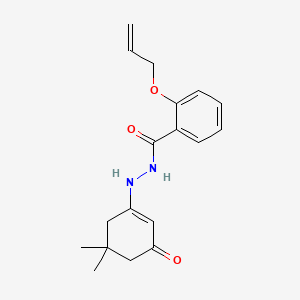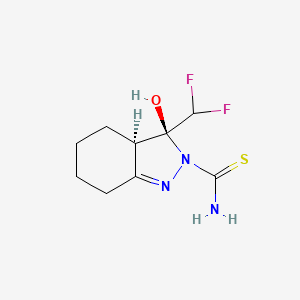
(3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a hydroxy group, and a carbothioamide group attached to a tetrahydroindazole ring system. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Carbothioamide Formation: The carbothioamide group can be introduced by reacting the intermediate compound with thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbothioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with nucleophilic groups replacing fluorine atoms.
Scientific Research Applications
(3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Material Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the hydroxy and carbothioamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(3S,3aR)-3-(trifluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S,3aR)-3-(methyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H13F2N3OS |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
(3S,3aR)-3-(difluoromethyl)-3-hydroxy-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide |
InChI |
InChI=1S/C9H13F2N3OS/c10-7(11)9(15)5-3-1-2-4-6(5)13-14(9)8(12)16/h5,7,15H,1-4H2,(H2,12,16)/t5-,9+/m1/s1 |
InChI Key |
HSXDJYBFHAYSPE-ANLVUFKYSA-N |
Isomeric SMILES |
C1CCC2=NN([C@]([C@@H]2C1)(C(F)F)O)C(=S)N |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)F)O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
![3-chloro-N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149707.png)
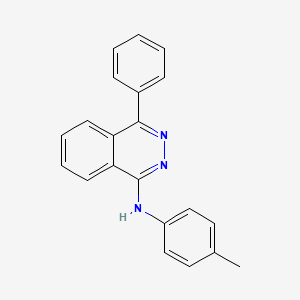
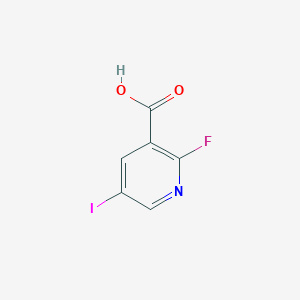
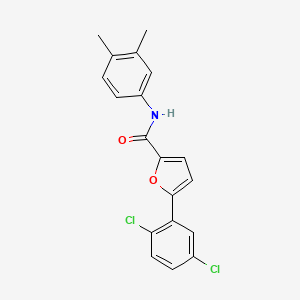
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B15149727.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
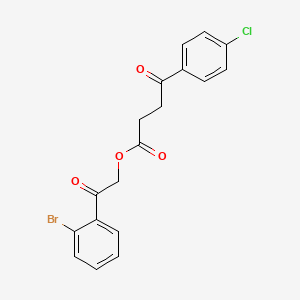

![5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B15149751.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
